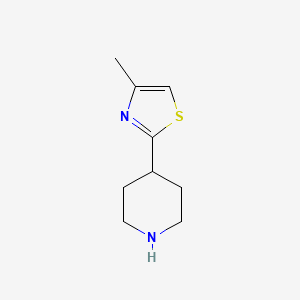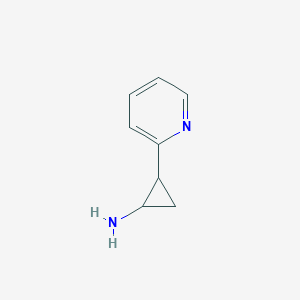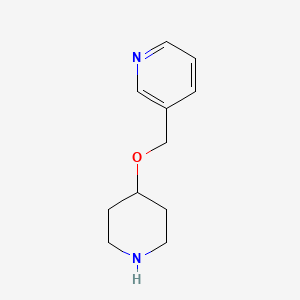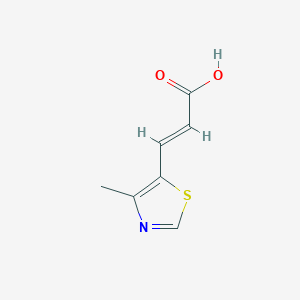![molecular formula C13H17N3 B3307682 2-[(piperazin-1-yl)methyl]-1H-indole CAS No. 933720-04-8](/img/structure/B3307682.png)
2-[(piperazin-1-yl)methyl]-1H-indole
Übersicht
Beschreibung
2-[(piperazin-1-yl)methyl]-1H-indole is a compound that features an indole core structure substituted with a piperazine moiety. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. The incorporation of a piperazine ring enhances the compound’s pharmacokinetic properties, making it a valuable scaffold in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary target of 2-[(piperazin-1-yl)methyl]-1H-indole is the Hepatitis C Virus (HCV) E1 protein . The E1 protein is a key component of the HCV, playing a crucial role in the virus’s entry into host cells .
Mode of Action
The compound interacts with the HCV E1 protein, exerting an inhibitory effect on the virus entry stage . This interaction disrupts the normal function of the E1 protein, thereby preventing the virus from successfully entering and infecting host cells .
Biochemical Pathways
It is known that the compound’s interaction with the hcv e1 protein disrupts the virus’s life cycle, specifically the entry stage . This disruption can prevent the virus from replicating within host cells, thereby limiting the spread of the infection .
Result of Action
The primary result of the action of this compound is the inhibition of HCV entry into host cells . By targeting the HCV E1 protein, the compound prevents the virus from initiating an infection, which can limit the spread of the virus within the host .
Biochemische Analyse
Biochemical Properties
2-[(piperazin-1-yl)methyl]-1H-indole, like other indole derivatives, has been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound interacts with multiple receptors, which makes it a valuable candidate for developing new useful derivatives .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperazin-1-yl)methyl]-1H-indole typically involves the Mannich reaction, where an indole derivative reacts with formaldehyde and piperazine. This reaction is usually carried out under acidic conditions to facilitate the formation of the Mannich base. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(piperazin-1-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
Wissenschaftliche Forschungsanwendungen
2-[(piperazin-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Pyrimidyl)piperazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
Uniqueness
2-[(piperazin-1-yl)methyl]-1H-indole is unique due to its combination of an indole core and a piperazine ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
2-(piperazin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-11(3-1)9-12(15-13)10-16-7-5-14-6-8-16/h1-4,9,14-15H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSBRUMFDTCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydrofuro[3,4-b]pyridine](/img/structure/B3307617.png)
![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)







![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)
![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)


